6-Thio-DG cep - 146691-59-0

6-Thio-DG cep

Catalog Number: EVT-1462444
CAS Number: 146691-59-0
Molecular Formula: C45H50F3N8O7PS
Molecular Weight: 934.973
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-thio-2'-deoxyguanosine (6-thio-dG) is a nucleoside analogue structurally similar to 6-thioguanine, a chemotherapeutic agent [, ]. It has garnered significant interest in oncological research due to its ability to target telomerase, an enzyme crucial for the survival of cancer cells [, ].

Future Directions
  • Clinical Trials and Drug Development: While preclinical studies show promise, further research, including clinical trials, is crucial to evaluate the safety and efficacy of 6-thio-dG in humans [, ]. Optimizing drug delivery, dosing, and treatment schedules will be critical for successful clinical translation.

  • Combination Therapies: Exploring 6-thio-dG in combination with other cancer therapies, such as chemotherapy, targeted therapy, and immunotherapy, holds significant potential [, , ]. Determining synergistic combinations and optimal treatment sequences could lead to more effective treatment regimens.

  • Overcoming Drug Resistance: Research is needed to understand the mechanisms of resistance to 6-thio-dG and develop strategies to overcome it []. This may involve identifying alternative targets or developing next-generation telomerase-targeting agents with improved efficacy.

  • Biomarker Discovery and Validation: Further research should focus on identifying and validating reliable biomarkers to predict response to 6-thio-dG therapy []. This would enable personalized treatment approaches, ensuring patients receive the most effective therapies while minimizing unnecessary side effects.

  • Investigating Long-term Effects: Studying the long-term effects of 6-thio-dG exposure on normal cells and tissues is crucial for understanding its safety profile and potential for delayed toxicity []. This information will be crucial for guiding clinical applications and ensuring patient safety.

Synthesis Analysis

Methods

The synthesis of 6-thio-2'-deoxyguanosine can be achieved through various chemical pathways, including:

  1. Chemical Modification: Starting from 2'-deoxyguanosine, the modification involves substituting the oxygen atom at the 6-position with sulfur. This can be done using thionation reagents under controlled conditions to ensure high yield and purity.
  2. Phosphorylation: After synthesis, the compound can be phosphorylated to form its triphosphate version, which is crucial for its incorporation into DNA during replication.
  3. Oligonucleotide Incorporation: The modified nucleoside can be incorporated into oligonucleotides using solid-phase synthesis techniques, allowing for specific positioning within DNA sequences for experimental purposes .

Technical Details

The synthesis typically requires careful handling of reagents and precise control over reaction conditions (temperature, pH) to avoid degradation of the sensitive sulfur-containing compound. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of the synthesized product.

Molecular Structure Analysis

Structure

The molecular structure of 6-thio-2'-deoxyguanosine consists of a deoxyribose sugar linked to a modified guanine base. The key structural feature is the sulfur atom replacing the oxygen at the 6-position of the guanine ring, which alters its chemical properties and biological interactions.

Data

  • Chemical Formula: C10H13N5O3S
  • Molecular Weight: Approximately 273.31 g/mol
  • Structural Representation: The compound's structure can be represented in various formats, including two-dimensional diagrams that highlight the placement of atoms and bonds.
Chemical Reactions Analysis

Reactions

6-Thio-2'-deoxyguanosine undergoes several significant reactions in biological systems:

  1. Incorporation into DNA: The compound can be incorporated into DNA during replication, particularly in telomerase-positive cells, leading to modified telomeres that exhibit dysfunction.
  2. Photochemical Cross-linking: Under UV light exposure (340 nm), 6-thio-2'-deoxyguanosine can form covalent bonds with proteins and other nucleic acids, facilitating studies on protein-DNA interactions without damaging the DNA itself .

Technical Details

These reactions are critical for understanding how 6-thio-2'-deoxyguanosine functions in cellular contexts and its potential applications in cancer therapy.

Mechanism of Action

Process

The mechanism by which 6-thio-2'-deoxyguanosine exerts its effects involves its recognition by telomerase, which incorporates it into newly synthesized telomeres. This incorporation disrupts normal telomere function, leading to:

  • Telomere Dysfunction: Modified telomeres are unable to properly cap chromosome ends, resulting in genomic instability.
  • Cell Death: In telomerase-positive cancer cells, this dysfunction can trigger apoptotic pathways, selectively killing cancer cells while sparing normal cells .

Data

Studies have shown that treatment with 6-thio-2'-deoxyguanosine leads to significant decreases in tumor growth rates in xenograft models compared to traditional therapies like 6-thioguanine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in biochemical applications.

Chemical Properties

  • Stability: Generally stable under dry conditions but may degrade upon exposure to moisture or extreme pH levels.
  • Reactivity: The presence of sulfur enhances its reactivity towards nucleophiles compared to standard nucleosides.

Relevant Data or Analyses

Extensive analyses have been conducted on its stability under various conditions and its behavior in biological systems, confirming its suitability for research applications .

Applications

Scientific Uses

6-Thio-2'-deoxyguanosine has several important applications in scientific research:

  1. Cancer Research: Its ability to induce telomere dysfunction makes it a valuable tool for studying mechanisms of cancer cell proliferation and potential therapeutic interventions.
  2. Biochemical Studies: Used in photochemical cross-linking experiments to study protein-DNA interactions without damaging DNA integrity.
  3. Drug Development: Investigated as a lead compound for developing new anticancer therapies targeting telomerase activity .
Introduction to Telomerase and Cancer Biology

Telomerase, a ribonucleoprotein complex comprising the telomerase reverse transcriptase (TERT) protein and telomerase RNA component (TERC), maintains telomeric integrity by adding hexameric TTAGGG repeats to chromosomal ends. In somatic cells, telomerase is typically silenced, leading to progressive telomere shortening and eventual senescence. Conversely, approximately 85–90% of human cancers aberrantly activate telomerase, enabling limitless replicative potential—a hallmark of malignancy [1] [2]. This reactivation circumvents telomere-driven crisis, facilitating uncontrolled proliferation and tumorigenesis. The universality of telomere maintenance mechanisms in high-risk cancers positions telomerase as a compelling therapeutic target with inherent cancer specificity.

Telomerase Activity in Oncogenesis

Telomerase activation in cancer occurs through diverse genetic and epigenetic mechanisms:

  • TERT Promoter Mutations: Recurrent mutations (e.g., C228T, C250T) create binding sites for ETS transcription factors like GABP, driving TERT overexpression. These mutations occur in 83% of glioblastomas and 45% of low-grade gliomas [2].
  • MYCN Amplification: In neuroblastoma, MYCN oncogene amplification directly upregulates TERT transcription, correlating with aggressive disease [3].
  • Genomic Rearrangements: Structural variations at the TERT locus, such as translocations or amplifications, are prevalent in neuroblastoma and other solid tumors [3].

Table 1: Prevalence and Mechanisms of Telomerase Activation in Human Cancers

Cancer TypeTelomerase PrevalencePrimary Activation MechanismClinical Association
Glioblastoma (GBM)89%TERT promoter mutations (C228T/C250T)Poor overall survival (OS < 2 yrs)
Neuroblastoma (High-risk)>90%MYCN amplification, TERT rearrangementsMetastasis, therapy resistance
Non-Small Cell Lung Cancer85%TERT overexpression, promoter mutationsChemoresistance
Melanoma85–90%TERT promoter mutationsBRAF inhibitor resistance

Telomerase activity sustains cancer cell immortality by counteracting telomere attrition. Critically short telomeres trigger DNA damage responses (DDR) and apoptosis; telomerase prevents this by elongating telomeres, thus perpetuating survival in malignant cells [1] [4].

Mechanisms of Telomere Maintenance in High-Risk Cancers

While telomerase-dependent telomere elongation dominates, a subset of cancers utilizes alternative mechanisms:

  • Alternative Lengthening of Telomeres (ALT): Approximately 10–15% of cancers (e.g., sarcomas, specific neuroblastomas) maintain telomeres via homology-directed repair. ALT correlates with ATRX/DAXX mutations and is telomerase-independent [3].
  • Hybrid Mechanisms: Rare cancers exhibit both telomerase activity and ALT features, complicating therapeutic targeting [3].

Table 2: Telomere Maintenance Mechanisms in High-Risk Cancers

MechanismKey Molecular FeaturesCancer ExamplesTherapeutic Implications
Telomerase-DependentTERT/TERC overexpression, promoter mutationsGBM, NSCLC, melanoma, neuroblastomaSensitive to telomerase inhibitors
ALT PathwayATRX/DAXX mutations, PML bodiesOsteosarcoma, subset of neuroblastomaResistant to telomerase inhibitors

High-risk neuroblastomas exemplify telomere maintenance heterogeneity: roughly 60% rely on telomerase, while 30% utilize ALT, both associated with poor outcomes [3].

Rationale for Telomerase-Targeted Therapies

Conventional telomerase inhibitors face significant limitations:

  • Lag Period for Efficacy: Oligonucleotide inhibitors like imetelstat (GRN163L) require prolonged treatment to shorten telomeres before inducing apoptosis, allowing tumor progression during therapy [1] [3].
  • Toxicity: Imetelstat causes dose-limiting hepatotoxicity and hematological adverse events, halting development for solid tumors [1].
  • ALT Pathway Escape: Tumors with ALT mechanisms are intrinsically resistant to telomerase inhibition [3].

These challenges necessitate strategies that induce acute telomere dysfunction irrespective of telomere length. 6-Thio-2′-deoxyguanosine (6-thio-dG/THIO) addresses these limitations through a unique "telomere uncapping" mechanism:

  • Telomerase-Specific Incorporation: 6-thio-dG is metabolized to 6-thio-dGTP, preferentially recognized and incorporated into telomeres by telomerase [1] [4].
  • Immediate Dysfunction: Modified telomeres (TTAGGG → TTA*GGG, where *=6-thio-G) disrupt shelterin binding, instantly exposing chromosome ends as DNA damage. This triggers telomere dysfunction-induced foci (TIFs) and rapid cell death [1] [2].
  • Cancer Selectivity: Normal telomerase-silent cells (e.g., fibroblasts, colonic epithelia) are unaffected due to absent telomerase activity [1].

Table 3: Comparative Mechanisms of Telomerase-Targeted Compounds

CompoundMechanism of ActionTherapeutic LagCancer SelectivityKey Limitations
ImetelstatCompetitive TERC inhibitorMonths (telomere shortening required)ModerateHepatotoxicity, prolonged lag
BIBR1532Small-molecule TERT inhibitorWeeks–MonthsModerateReversible effects, low potency
6-thio-dG (THIO)Telomere incorporation → uncappingHours–DaysHigh (telomerase-dependent)Metabolic activation required

Preclinical evidence confirms 6-thio-dG’s broad efficacy across >50 telomerase-positive cancer lines, including glioblastoma, NSCLC, melanoma, and therapy-resistant neuroblastoma [1] [2] [3]. Its ability to penetrate the blood-brain barrier further supports applicability in CNS malignancies [2].

Properties

CAS Number

146691-59-0

Product Name

6-Thio-DG cep

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(2-cyanoethylsulfanyl)purin-2-yl]-2,2,2-trifluoroacetamide

Molecular Formula

C45H50F3N8O7PS

Molecular Weight

934.973

InChI

InChI=1S/C45H50F3N8O7PS/c1-29(2)56(30(3)4)64(61-24-10-22-49)63-36-26-38(55-28-51-39-40(55)52-43(54-42(57)45(46,47)48)53-41(39)65-25-11-23-50)62-37(36)27-60-44(31-12-8-7-9-13-31,32-14-18-34(58-5)19-15-32)33-16-20-35(59-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H,52,53,54,57)/t36-,37+,38+,64?/m0/s1

InChI Key

LSRFZLDCSJOHHT-UMFTULFTSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.